![molecular formula C17H20N4O B2501325 N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide CAS No. 2305393-23-9](/img/structure/B2501325.png)
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide
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Overview
Description
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide, also known as CTB or cyclopropabenzene triazole, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. CTB is a triazole derivative that is structurally similar to other compounds such as tamoxifen and fulvestrant, which are commonly used in cancer treatments.
Mechanism of Action
The exact mechanism of action of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide is not fully understood, but it is believed to act as a selective estrogen receptor modulator (SERM). N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has been shown to bind to estrogen receptors, and may have agonistic or antagonistic effects depending on the tissue type and cellular context.
Biochemical and Physiological Effects:
Studies have shown that N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has a number of biochemical and physiological effects. N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has been shown to inhibit the proliferation of breast cancer cells, and may also have anti-inflammatory effects. N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has also been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has a number of advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and has a relatively low cost compared to other compounds used in cancer research. However, there are also limitations to the use of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide in lab experiments. Its mechanism of action is not fully understood, and further research is needed to fully elucidate its effects on cancer cells.
Future Directions
There are a number of future directions for research on N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide. One area of research could focus on the development of more potent and selective N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide analogs for use in cancer research. Another area of research could focus on the use of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide in combination with other compounds to enhance its anti-cancer effects. Additionally, further research is needed to fully understand the mechanism of action of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide and its effects on cancer cells.
Synthesis Methods
The synthesis of N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide involves a multi-step process that includes the reaction of cyclopropyl ketone with hydrazine hydrate to form 5-cyclopropyl-1,2,4-triazole-3-carboxylic acid hydrazide. This intermediate is then reacted with phenylacetic acid to form 5-cyclopropyl-4-phenyl-1,2,4-triazole-3-carboxylic acid, which is then reacted with acryloyl chloride to form N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide.
Scientific Research Applications
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has anti-proliferative effects on breast cancer cells, and may also have potential applications in the treatment of other types of cancer. N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
properties
IUPAC Name |
N-[3-(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-2-16(22)18-12-6-9-15-19-20-17(13-10-11-13)21(15)14-7-4-3-5-8-14/h2-5,7-8,13H,1,6,9-12H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBSKNGQXBNMPSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCCC1=NN=C(N1C2=CC=CC=C2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(5-Cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide |
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